molecular formula C9H3ClF3NO3 B12872858 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride

4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride

Cat. No.: B12872858
M. Wt: 265.57 g/mol
InChI Key: MSHAHEXMSZPUSN-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is an organic compound with the molecular formula C9H4ClF3NO3. It is a derivative of benzo[d]oxazole, featuring a trifluoromethoxy group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol under appropriate conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions include amides, esters, thioesters, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzoyl chloride
  • 4-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)benzo[d]oxazole

Uniqueness

4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both the trifluoromethoxy group and the carbonyl chloride functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, while the carbonyl chloride group provides a reactive site for various chemical transformations.

Properties

Molecular Formula

C9H3ClF3NO3

Molecular Weight

265.57 g/mol

IUPAC Name

4-(trifluoromethoxy)-1,3-benzoxazole-2-carbonyl chloride

InChI

InChI=1S/C9H3ClF3NO3/c10-7(15)8-14-6-4(16-8)2-1-3-5(6)17-9(11,12)13/h1-3H

InChI Key

MSHAHEXMSZPUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C(=O)Cl

Origin of Product

United States

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